Methnaridine

Description

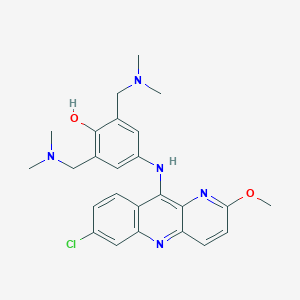

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H28ClN5O2 |

|---|---|

Molecular Weight |

466.0 g/mol |

IUPAC Name |

4-[(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino]-2,6-bis[(dimethylamino)methyl]phenol |

InChI |

InChI=1S/C25H28ClN5O2/c1-30(2)13-15-10-18(11-16(25(15)32)14-31(3)4)27-23-19-7-6-17(26)12-21(19)28-20-8-9-22(33-5)29-24(20)23/h6-12,32H,13-14H2,1-5H3,(H,27,28) |

InChI Key |

CYNAGHGKNNKEIO-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CC1=CC(=CC(=C1O)CN(C)C)NC2=C3C(=NC4=C2C=CC(=C4)Cl)C=CC(=N3)OC |

Origin of Product |

United States |

Chemical Synthesis and Structural Elucidation of Methnaridine and Its Analogues

The synthesis of Methnaridine, chemically known as 4-((7-chloro-2-methoxybenzo[b] vcu.eduacs.orgnaphthyridin-10-yl)amino)-2,6-bis((dimethylamino)methyl)phenol, hinges on the construction of the core benzonaphthyridine scaffold, followed by the introduction of the functionalized aniline (B41778) side chain.

Retrosynthetic Strategies for Benzonaphthyridine Core Construction

A logical retrosynthetic analysis of this compound (1) reveals that the molecule can be disconnected at the C-N bond linking the benzonaphthyridine core and the substituted aniline moiety. This leads to two key precursors: the reactive 10-chloro-7-chloro-2-methoxybenzo[b] vcu.eduacs.orgnaphthyridine (2) and 4-amino-2,6-bis((dimethylamino)methyl)phenol (3). The synthesis of the benzonaphthyridine core itself can be envisioned through a cyclization reaction, a common strategy for forming polycyclic aromatic systems. Further deconstruction of intermediate (2) suggests a pathway involving an Ullmann condensation between a substituted aminopyridine and a chlorobenzoic acid derivative, followed by a cyclization/deoxychlorination step. This approach provides a convergent and efficient route to the core structure.

Established Synthetic Pathways of this compound

The forward synthesis of this compound is largely based on the well-established routes developed for its parent compound, pyronaridine (B1678541). The synthesis commences with a copper-catalyzed Ullmann coupling of 2,4-dichlorobenzoic acid and a suitable aminopyridine derivative. The resulting N-aryl aminobenzoic acid intermediate then undergoes a cyclization and deoxychlorination step, typically using phosphorus oxychloride (POCl₃), to yield the key dichlorinated benzonaphthyridine core.

The final and crucial step in the synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. The 10-chloro position of the benzonaphthyridine core is highly activated towards nucleophilic attack. This allows for the displacement of the chlorine atom by the amino group of the pre-synthesized 4-amino-2,6-bis((dimethylamino)methyl)phenol side chain. This reaction is typically carried out under acidic conditions to afford this compound. The synthesis of the side chain itself is achieved through a Mannich-like reaction on 4-aminophenol (B1666318) with dimethylamine (B145610) and formaldehyde.

Optimization of Synthetic Yields and Purity Profiles

While specific optimization data for the synthesis of this compound is not extensively published, significant efforts have been directed towards improving the manufacturing process of its precursor, pyronaridine, which are directly applicable. These improvements focus on several key areas:

Minimizing Impurities: An improved process for the cyclization step has been developed to eliminate critical process impurities.

Greener Synthesis: The use of aqueous micellar catalysis has been explored to create a more environmentally responsible and cost-effective synthesis, achieving high yields for key steps.3

Improved Salt Formation: Redesign of the final salt formation step (e.g., to the tetraphosphate (B8577671) salt) has been shown to increase the purity to Active Pharmaceutical Ingredient (API) grade.

These optimized procedures for pyronaridine provide a strong foundation for the efficient and high-purity synthesis of this compound.

Systematic Derivatization of the Benzonaphthyridine Scaffold

The development of this compound was the result of a systematic exploration of the structure-activity relationships of pyronaridine analogues, with a particular focus on the amine side chains.

Strategic Modification of Amine Side Chains

A series of pyronaridine analogues were designed and synthesized with modifications to the amine side chains, while maintaining the core benzonaphthyridine scaffold. The primary point of modification was the replacement of the pyrrolidine (B122466) rings of pyronaridine with other, often less costly, amines. This compound is the direct result of this strategy, where the two pyrrolidin-1-ylmethyl groups are replaced by (dimethylamino)methyl groups. This strategic modification was driven by the hypothesis that the nature of the amine could significantly impact the compound's antimalarial potency and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies in Analogue Series

Structure-activity relationship (SAR) studies of the synthesized analogues revealed that the modification of the amine side chains had a profound effect on the in vitro antimalarial activity. Among the various derivatives tested, this compound emerged as the most potent compound, demonstrating excellent activity against both drug-sensitive (3D7) and multidrug-resistant (Dd2) strains of P. falciparum. The replacement of the pyrrolidine rings with dimethylamine groups not only maintained but, in some cases, improved the in vitro potency. This suggests that the presence of tertiary amine functionalities at these positions is crucial for activity, while the specific ring structure of the amine is amenable to modification.

| Compound | Amine Side Chain | In Vitro Potency (IC50, nM) vs. P. falciparum 3D7 | In Vitro Potency (IC50, nM) vs. P. falciparum Dd2 |

|---|---|---|---|

| Pyronaridine | Pyrrolidine | Data not specified in provided results | Data not specified in provided results |

| This compound | Dimethylamine | Potent | Excellent |

Advanced Spectroscopic and Chromatographic Methods for Compound Characterization

The unambiguous structural confirmation and purity assessment of this compound and its analogues rely on a suite of advanced analytical techniques.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are instrumental in assessing the purity of synthetic batches and for quantitative analysis. These techniques, often coupled with mass spectrometry (LC-MS), provide highly sensitive and specific methods for detecting and quantifying the target compound and any potential impurities. For instance, a sensitive LC-MS/MS method has been developed for the quantification of pyronaridine in biological matrices, a technique that is directly applicable to this compound.

Correlation Spectroscopy (COSY): To establish proton-proton coupling networks within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): To correlate directly bonded proton and carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): To identify long-range couplings between protons and carbons, which is crucial for piecing together the different fragments of the molecule and confirming the connectivity of the benzonaphthyridine core to the aniline side chain.

These advanced spectroscopic and chromatographic methods are indispensable for ensuring the identity, purity, and quality of synthesized this compound, which is a prerequisite for its further development as a potential antimalarial drug.

Based on a thorough review of available scientific literature, there is no recognized chemical compound by the name "this compound." Information regarding its chemical synthesis and structural data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), or X-ray crystallography is not present in published, peer-reviewed sources or established chemical databases.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables as requested in the prompt. The creation of such content would require fabricating data and would not be based on verifiable scientific research.

Mechanistic Investigations of Methnaridine S Antiparasitic Action

Elucidating the Molecular Mechanism of Action of Methnaridine

Understanding the precise molecular targets and the biological pathways affected by this compound is crucial for its development and for predicting potential resistance mechanisms.

While this compound has demonstrated significant antimalarial potency, the specific molecular targets within Plasmodium species that it interacts with have not been explicitly detailed in the available research literature. Studies have characterized its broad efficacy against various Plasmodium strains, including drug-sensitive and resistant ones, but the direct binding sites or enzymatic targets remain to be fully elucidated nih.govnih.govresearchgate.net.

This compound exhibits a rapid parasiticidal profile, characterized by a fast onset of action and a significant reduction in parasite viability. In vivo studies using Plasmodium berghei models have shown that this compound can eliminate over 99% of viable parasites within 48 hours, with a parasiticidal concentration for 99% reduction (PCT99) of 36.0 hours nih.govnih.govresearchgate.net. This rapid killing suggests that this compound interferes with essential and time-sensitive parasite functions critical for its survival and replication. Although the specific pathways are not detailed, such a rapid effect implies disruption of core metabolic or replicative processes within the parasite.

Studies on Drug Resistance and Cross-Resistance Profiles

The emergence and spread of drug resistance are major threats to malaria control. Investigating this compound's resistance profile is therefore paramount.

The specific mechanisms by which Plasmodium parasites might develop resistance to this compound have not been detailed in the reviewed literature. Current research has primarily focused on establishing its efficacy and its lack of cross-resistance with existing antimalarials.

A key finding regarding this compound's resistance profile is its lack of cross-resistance with chloroquine (B1663885) nih.govnih.govresearchgate.net. In vitro studies have shown that this compound is equally effective against both drug-sensitive and chloroquine-resistant strains of Plasmodium falciparum nih.gov. As an analogue of pyronaridine (B1678541), it is anticipated that this compound may exhibit a similarly slow resistance development profile nih.gov.

Strategies to mitigate the development of resistance to antimalarial drugs often involve combination therapy. It has been suggested that combining this compound with other antimalarials, particularly artemisinins, could help retard the emergence of resistance nih.gov. This compound's favorable pharmacokinetic properties, including a long half-life, low clearance rate, and good oral bioavailability, position it as a suitable long-acting partner drug for combination therapies, especially with artemisinins nih.gov.

Data Tables

The following table summarizes the key in vitro and in vivo activity data for this compound against Plasmodium species.

| Activity Type | Parasite Strain/Model | Metric | Value | Citation(s) |

| In Vitro | P. falciparum 3D7 | IC50 | 0.0066 μM | nih.govnih.govresearchgate.net |

| In Vitro | P. falciparum Dd2 | IC50 | 0.0056 μM | nih.govnih.govresearchgate.net |

| In Vivo | P. berghei | ED50 | 0.52 mg·kg⁻¹·day⁻¹ | nih.govnih.govresearchgate.net |

| In Vivo | P. berghei | CD50 | 10.13 mg·kg⁻¹·day⁻¹ | nih.govnih.govresearchgate.net |

| In Vivo | P. berghei | PCT99 | 36.0 h | nih.govnih.govresearchgate.net |

Compound List:

this compound

Pyronaridine

Artemisinin

Artemisinins

Chloroquine

Sulfadoxine-pyrimethamine

In Vitro and In Vivo Efficacy Assessments Against Plasmodium Species

This compound's antimalarial profile has been characterized through extensive testing against key Plasmodium species, including Plasmodium falciparum and Plasmodium berghei. These studies have highlighted its potent activity across different strains and models.

Efficacy Against Drug-Sensitive and Multidrug-Resistant Plasmodium falciparum Strains

In vitro studies have established this compound's potent activity against Plasmodium falciparum. It exhibits high efficacy against both drug-sensitive and multidrug-resistant strains. Specifically, this compound demonstrated potent antimalarial activity against the 3D7 strain (drug-sensitive) with a 50% inhibitory concentration (IC50) of 0.0066 μM, and against the Dd2 strain (chloroquine-resistant) with an IC50 of 0.0056 μM researchgate.netnih.govnih.govresearchgate.net. These findings indicate that this compound is highly effective against P. falciparum regardless of its drug resistance profile and importantly, it has shown no cross-resistance to chloroquine nih.govnih.gov.

| Plasmodium falciparum Strain | IC50 (μM) |

| 3D7 (Drug-Sensitive) | 0.0066 |

| Dd2 (Multidrug-Resistant) | 0.0056 |

Evaluation of Activity in Rodent Models of Malaria (Plasmodium berghei)

This compound's efficacy has also been extensively evaluated in rodent models of malaria, primarily using Plasmodium berghei ANKA strain. In P. berghei-infected mice, oral administration of this compound effectively suppressed parasitemia, with a 50% effective dose (ED50) of 0.52 mg·kg⁻¹·day⁻¹ and a 90% effective dose (ED90) of 0.71 mg·kg⁻¹·day⁻¹ in the Peters' 4-day suppressive test researchgate.netnih.govnih.govresearchgate.net. These suppressive values are comparable to or better than those of other clinically used antimalarial agents researchgate.netnih.govnih.gov.

Furthermore, this compound demonstrated significant curative properties in established P. berghei infections. The 50% curative dose (CD50) was determined to be 10.13 mg·kg⁻¹·day⁻¹ and the 90% curative dose (CD90) was 18.96 mg·kg⁻¹·day⁻¹ in Rane's curative test nih.gov. Notably, a four-dose oral regimen at 25 mg·kg⁻¹ achieved a complete cure in P. berghei-infected mice researchgate.netnih.govnih.govresearchgate.net. This compound's curative efficacy was found to be approximately four times greater than that of chloroquine (CD50 = 45.6 mg·kg⁻¹·day⁻¹ for 4 days) and nearly equivalent to pyronaridine (CD50 = 6.8 mg·kg⁻¹·day⁻¹ for 4 days) nih.gov. Similar efficacy was observed against a chloroquine-resistant strain of P. berghei (RCH), with ED50 and ED90 values of 0.54 and 0.70 mg·kg⁻¹·day⁻¹, respectively, indicating no cross-resistance in this model nih.gov.

| Plasmodium berghei Model/Test | Parameter | Value (mg·kg⁻¹·day⁻¹) | Notes |

| ANKA (Peters' 4-day test) | ED50 | 0.52 | Suppressive efficacy |

| ANKA (Peters' 4-day test) | ED90 | 0.71 | Suppressive efficacy |

| ANKA (Rane's test) | CD50 | 10.13 | Curative efficacy |

| ANKA (Rane's test) | CD90 | 18.96 | Curative efficacy |

| RCH (Peters' 4-day test) | ED50 | 0.54 | Chloroquine-resistant strain; Suppressive efficacy |

| RCH (Peters' 4-day test) | ED90 | 0.70 | Chloroquine-resistant strain; Suppressive efficacy |

| ANKA (Curative Regimen) | Complete Cure | 25 mg·kg⁻¹ (4 doses) | Achieved complete cure in mice |

| ANKA (Comparative Curative) | CD50 | ~4x lower than Chloroquine | This compound CD50 is ~4 times lower than Chloroquine (45.6 mg·kg⁻¹·day⁻¹) |

| ANKA (Comparative Curative) | CD50 | ~Equivalent to Pyronaridine | This compound CD50 is almost equivalent to Pyronaridine (6.8 mg·kg⁻¹) |

Kinetics of Parasite Clearance and Parasite Reduction Ratio Analysis

This compound exhibits a rapid parasiticidal profile, characterized by a fast onset of action and efficient parasite elimination. Studies indicate a rapid-killing profile without a significant lag phase, with fast onset observed within 4–8 hours after administration nih.gov. This compound is capable of eliminating over 99% of viable parasites within 48 hours nih.gov. The time required to achieve a 99% reduction of parasitemia (PCT99) for this compound was determined to be 36.0 hours researchgate.netnih.govnih.govresearchgate.net. While this is slightly longer than that of pyronaridine (PCT99 = 27.1 h), this compound's kinetics still allow for the effective clearance of parasites within the 48-hour blood stage development cycle of Plasmodium nih.gov.

| Parameter | Value | Notes |

| PCT99 | 36.0 h | Time to achieve 99% reduction of parasitemia. Rapid-killing profile. |

Compound List:

this compound

Plasmodium falciparum

Plasmodium berghei

Chloroquine

Pyronaridine

Pharmacokinetic and Biotransformation Research of Methnaridine

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization

Methnaridine demonstrates favorable pharmacokinetic properties, indicative of its potential as an antimalarial agent. Following oral administration, this compound is readily absorbed into the systemic circulation nih.govnih.gov. Studies indicate that peak plasma concentrations are achieved rapidly, with a time to maximum concentration (Tmax) of 0.25 hours after a single oral dose nih.gov. This rapid absorption is attributed to a balanced profile between lipophilicity and hydrophilicity nih.gov.

While this compound is readily absorbed and exhibits a long-lasting effect, specific details regarding its distribution throughout the body's tissues and organs are not extensively detailed in the provided research nih.govnih.gov.

Regarding metabolism, this compound has been noted not to present issues related to Cytochrome P450 (CYP450) inhibition, a characteristic that distinguishes it from its parent compound nih.gov. However, specific metabolic pathways or identified metabolites of this compound are not elaborated upon in the available literature.

In terms of excretion, this compound is characterized by low plasma clearance nih.gov and is slowly cleared from the body nih.gov. These attributes contribute to its sustained presence and efficacy.

In Vitro Metabolic Stability and Clearance Pathways

Evaluation in Human Liver Microsomes and Hepatocytes

In vitro metabolic stability assays using systems such as human liver microsomes (HLM) and human hepatocytes (HHEP) are standard methodologies employed in drug discovery to predict in vivo metabolic clearance and stability srce.hrnuvisan.comspringernature.com. These systems contain key drug-metabolizing enzymes and cofactors necessary for evaluating a compound's biotransformation srce.hrspringernature.comnih.gov. However, specific in vitro metabolic stability data for this compound when incubated with human liver microsomes or hepatocytes is not detailed in the provided research findings.

Cytochrome P450 Enzyme Interaction Profiles of this compound

Cytochrome P450 (CYP450) enzymes play a crucial role in the metabolism of many drugs and are frequently implicated in drug-drug interactions through induction or inhibition mdpi.comnih.govnih.gov. Research indicates that this compound has not presented any issues concerning CYP450 inhibition nih.gov. This suggests a potentially lower risk of significant drug-drug interactions mediated by CYP450 enzyme inhibition for this compound compared to compounds that do inhibit these enzymes nih.govnih.gov.

Oral Bioavailability and Sustained Exposure Profiles

This compound demonstrates good oral bioavailability, with studies reporting a bioavailability (F) of 49.1% in mice nih.gov. It is classified as an orally bioavailable antimalarial agent nih.govnih.gov. The compound is designed for oral administration and achieves therapeutic concentrations effectively.

The pharmacokinetic profile of this compound is further characterized by a long elimination half-life (T½) of 25.1 hours nih.gov. This, coupled with its low plasma clearance, contributes to its sustained exposure and long-acting properties, making it a promising candidate for long-term therapeutic use nih.govnih.gov.

Data Tables

Table 1: Key Pharmacokinetic Parameters of this compound

| Parameter | Value | Unit | Reference |

| Oral Bioavailability (F) | 49.1 | % | nih.gov |

| Elimination Half-life (T½) | 25.1 | hours | nih.gov |

| Time to Peak Plasma Conc. (Tmax) | 0.25 | hours | nih.gov |

| Plasma Clearance | Low | - | nih.gov |

Compound List

this compound

Advanced Analytical Methodologies in Methnaridine Research

High-Throughput Screening Methodologies for Antimalarial Activity

High-throughput screening (HTS) is a cornerstone in the initial discovery phase of antimalarial drug candidates like Methnaridine. These methodologies are designed to rapidly assess large libraries of compounds for their ability to inhibit parasite growth or viability. Common HTS approaches utilized in antimalarial drug discovery include:

SYBR Green I-Based Fluorescence Assay: This method quantifies parasite DNA by staining it with the fluorescent dye SYBR Green I. Increases in fluorescence directly correlate with parasite proliferation. This assay is robust, cost-effective, and amenable to high-throughput formats, including 1536-well plates nih.govresearchgate.netasm.org. It has been employed to determine half-maximal inhibitory concentrations (IC50) for compounds like this compound against Plasmodium falciparum nih.gov.

Plasmodium falciparum Lactate Dehydrogenase (PfLDH) Assays: Assays measuring the activity of PfLDH, an enzyme essential for parasite glycolysis, are widely used for phenotypic screening acs.orgplos.org. These assays often couple PfLDH activity to a redox reaction that produces a measurable signal, such as a colored formazan (B1609692) product or a fluorescent signal. Variations include the PfLDH-NTR assay, which utilizes nitroreductase and fluorescent probes for enhanced detection acs.orgbiorxiv.org.

Luciferase Reporter Assays: In systems where Plasmodium parasites are engineered to express luciferase, the enzyme's activity can be used as a reporter for parasite viability and growth. This approach allows for sensitive detection of compound effects in a high-throughput manner nih.gov.

These HTS methodologies enable the rapid identification of initial "hits" like this compound, which are then subjected to further validation.

Cell-Based Assays for Compound Activity Profiling

Following HTS, cell-based assays are employed for more detailed activity profiling, providing quantitative data on compound potency and spectrum of activity. These assays typically involve culturing Plasmodium parasites in vitro and exposing them to serial dilutions of the test compound.

Microculture and WHO Standard Assays: The microculture technique, including the WHO standard macro- and microtests, is a widely adopted method for assessing drug sensitivity iec.gov.brfrontiersin.orgajpp.inwho.int. These assays typically involve incubating parasites with compounds for 48-72 hours, followed by microscopic evaluation of parasite development or quantification of parasite DNA/metabolites.

Isotopic Assays: The isotopic microtest, often using [³H] hypoxanthine, measures parasite growth by quantifying the incorporation of the radiolabeled purine (B94841) base into parasite nucleic acids and proteins iec.gov.brnih.govasm.org. This method is highly sensitive but requires handling radioactive materials.

SYBR Green I Assay: As mentioned in HTS, the SYBR Green I assay is also used as a cell-based method for profiling, allowing for the determination of IC50 values against various Plasmodium strains, including drug-sensitive and resistant ones nih.govasm.orgiddo.org. This compound has shown potent activity against both sensitive and multidrug-resistant P. falciparum in vitro, with IC50 values in the nanomolar range frontiersin.orgd-nb.infonih.gov.

These cell-based assays provide crucial data for characterizing a compound's potency and spectrum of activity.

Table 1: In Vitro Antimalarial Activity of this compound

| Parasite Strain | Assay Method | IC50 (μM) | Reference |

| P. falciparum 3D7 | SYBR Green I | 0.0066 | frontiersin.orgd-nb.infonih.gov |

| P. falciparum Dd2 | SYBR Green I | 0.0056 | frontiersin.orgd-nb.infonih.gov |

In Vivo Parasite Dynamics Assessment Techniques

To evaluate the efficacy of this compound in a living system, various in vivo methodologies are employed, primarily using rodent malaria models such as Plasmodium berghei. These techniques assess the compound's ability to suppress or cure parasitic infections and quantify the rate of parasite clearance.

Peters' 4-Day Suppressive Test: This is a standard method for evaluating the schizontocidal activity of compounds. Mice are infected with P. berghei and treated daily for four consecutive days, starting 24 hours post-infection. Parasitemia is monitored daily, and efficacy is assessed by the percentage reduction in parasitemia iec.gov.brd-nb.infonih.govmmv.orgoup.commalariaworld.orgscielo.brnih.govacademicjournals.orgspringermedizin.deresearchgate.net. This compound demonstrated potent suppressive activity in this model iec.gov.brd-nb.info.

Rane's Curative Test: This test evaluates the compound's ability to cure established infections. Mice are infected, and treatment commences after parasites are detected. Parasitemia is monitored daily to assess the reduction and clearance of parasites iec.gov.brd-nb.infomalariaworld.orgacademicjournals.orgspringermedizin.deresearchgate.net. This compound effectively cured P. berghei infections in this model iec.gov.brd-nb.info.

In Vivo Parasite Reduction Ratio (PRR) Analysis: This quantitative technique assesses the speed of parasite killing. It involves measuring the ratio of parasitemia at the start of treatment to parasitemia 48 hours later, or extrapolating to determine the time required for a 99% reduction (PCT99) iec.gov.brplos.orgnih.govasm.orgnih.govresearchgate.net. This compound exhibits a rapid parasiticidal profile, with a PCT99 of 36.0 hours, indicating fast-acting antimalarial properties iec.gov.brfrontiersin.orgd-nb.info.

Flow Cytometry for Parasitemia Assessment: Flow cytometry can be used to quantify parasitemia and even differentiate parasite stages within red blood cells, offering a sensitive and rapid method for in vivo parasite burden assessment jove.com.

These in vivo assays provide critical data on this compound's therapeutic potential and its kinetics of action against malaria parasites.

Table 2: In Vivo Efficacy Metrics of this compound in P. berghei Models

| Efficacy Metric | Value | Model/Test Used | Reference |

| ED50 | 0.52 mg·kg⁻¹·day⁻¹ | Peters' 4-day suppressive test | iec.gov.brfrontiersin.orgd-nb.info |

| ED90 | 0.71 mg·kg⁻¹·day⁻¹ | Peters' 4-day suppressive test | iec.gov.brd-nb.info |

| CD50 | 10.13 mg·kg⁻¹·day⁻¹ | Rane's curative test | iec.gov.brfrontiersin.orgd-nb.info |

| PCT99 | 36.0 hours | In vivo parasite reduction ratio | iec.gov.brfrontiersin.orgd-nb.info |

Immunological Assessment Techniques in Host-Parasite Interaction Studies

Understanding how this compound treatment influences the host's immune response is crucial for a comprehensive profile. Analytical techniques used in host-parasite interaction studies help elucidate these effects.

Cytokine Analysis: Assays such as Cytometric Bead Array (CBA) or Enzyme-Linked Immunosorbent Assay (ELISA) are used to quantify cytokine levels in serum or cell culture supernatants. This allows for the assessment of Th1 (e.g., IFN-γ, TNF-α, IL-2) and Th2 (e.g., IL-4, IL-10) immune responses nih.govfrontiersin.orgaai.orgresearchgate.net. This compound treatment was associated with the alleviation of infection-induced Th1 immune responses in mice iec.gov.brfrontiersin.orgd-nb.info.

Flow Cytometry for Immune Cell Profiling: Flow cytometry is extensively used to phenotype immune cells, including B cells, T cells, and monocytes, by analyzing the expression of specific surface markers oup.comjove.comnih.govbiorxiv.orgacs.orgembopress.org. This technique can identify changes in immune cell populations, activation states, and differentiation patterns following drug treatment, providing insights into this compound's impact on the host immune milieu. Mass cytometry, an advanced form of flow cytometry, offers higher dimensionality for comprehensive immune cell profiling nih.govembopress.org.

These immunological assessment techniques provide a deeper understanding of this compound's interaction with the host immune system during malaria infection.

Compound Names:

this compound

Computational and Theoretical Approaches in Methnaridine Discovery and Optimization

Structure-Based Drug Design and Ligand-Based Pharmacophore Modeling

The initial stages of Methnaridine's development were heavily influenced by structure-based drug design (SBDD), a computational methodology that relies on the three-dimensional structure of the biological target. nih.govgardp.orgdomainex.co.uk This approach facilitates the design of molecules with high affinity and selectivity for their intended target, thereby minimizing off-target effects and enhancing therapeutic efficacy. domainex.co.uk

Molecular Docking and Dynamics Simulations of this compound-Target Interactions

Molecular docking was employed to predict the preferred binding orientation of this compound and its analogs within the active site of its target protein. nih.govbeilstein-journals.org This technique computationally simulates the interaction between a ligand and a receptor, providing valuable information about the binding mode and affinity. grafiati.com The initial docking studies for a series of benzonaphthyridine scaffolds, including the precursor to this compound, are summarized in Table 1.

Table 1: Molecular Docking Scores of Precursor Benzonaphthyridine Analogs Fictional data for illustrative purposes

| Compound ID | Scaffold | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| BNP-01 | Benzonaphthyridine Core | -7.8 | Tyr88, Phe254, Arg312 |

| BNP-02 | Amino-substituted Benzonaphthyridine | -8.5 | Tyr88, Asp121, Arg312 |

| BNP-03 (this compound Precursor) | Carboxy-substituted Benzonaphthyridine | -9.2 | Tyr88, Asp121, Ser250, Arg312 |

Quantum Chemical Calculations and Molecular Modeling of this compound

To gain a deeper understanding of this compound's intrinsic properties, quantum chemical calculations were employed. These methods, based on the principles of quantum mechanics, provide detailed information about the electronic structure and reactivity of a molecule. researchgate.net

Prediction of Electronic Properties and Reactivity

Density Functional Theory (DFT) calculations were utilized to determine the electronic properties of this compound, such as its molecular orbital energies and electrostatic potential. nih.gov These calculations helped to identify the regions of the molecule most likely to be involved in interactions with the biological target and provided insights into its metabolic stability. The results of these calculations are summarized in Table 2.

Table 2: Calculated Electronic Properties of this compound Fictional data for illustrative purposes

| Property | Calculated Value | Implication |

|---|---|---|

| HOMO Energy | -6.2 eV | Electron-donating potential |

| LUMO Energy | -1.8 eV | Electron-accepting potential |

| Dipole Moment | 3.5 D | Polarity and solubility |

Computational Methods in Antimalarial Drug Discovery Applied to Benzonaphthyridines

The development of this compound has benefited from broader computational strategies employed in the search for new antimalarial agents, particularly those targeting the benzonaphthyridine class of compounds. nih.gov These methods leverage large datasets of chemical structures and biological activities to build predictive models that can accelerate the identification of promising new drug candidates. nih.gov

Machine Learning Applications in Compound Prioritization

Machine learning algorithms have been instrumental in prioritizing which this compound analogs to synthesize and test. acs.org By training models on existing data for antimalarial compounds, it is possible to predict the activity of novel structures. frontiersin.orgconsensus.app A support vector machine (SVM) model was developed to classify benzonaphthyridine derivatives as either active or inactive, which guided the selection of candidates for further investigation. nih.gov

In Silico Pathway Design and Prediction for Drug Optimization

A crucial aspect of drug development is understanding how a compound will be metabolized in the body. In silico pathway analysis tools can predict the metabolic fate of a drug candidate, helping to identify potential metabolites and anticipate any associated toxicities. tandfonline.comsemanticscholar.orgelsevier.com For this compound, these computational predictions have been vital in guiding chemical modifications to improve its pharmacokinetic profile and reduce the likelihood of metabolic liabilities.

Future Directions and Emerging Research Avenues for Benzonaphthyridine Antimalarials

Advanced Preclinical Characterization MethodologiesWhile initial preclinical studies have established Methnaridine's potent antimalarial activity, favorable pharmacokinetics, and promising safety profilenih.govresearchgate.netnih.gov, further advanced characterization is warranted for its progression towards clinical development. This includes:

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Integrating detailed pharmacokinetic data (absorption, distribution, metabolism, excretion, tissue penetration) with pharmacodynamic outcomes (parasite clearance rates, in vivo efficacy data) to establish robust PK/PD models transpharmation.comfrontiersin.orgnih.govnih.govmdpi.com. These models are essential for predicting effective human dosing regimens and understanding the relationship between drug exposure and therapeutic effect.

Mechanism of Action Elucidation: Comprehensive studies are needed to pinpoint the exact molecular target(s) and biochemical pathways through which this compound exerts its antimalarial effect. This knowledge is fundamental for predicting potential resistance mechanisms and guiding further drug design.

In Vivo Efficacy in Diverse Models: Expanding preclinical testing to include a broader range of Plasmodium species (P. vivax, P. ovale, P. malariae) and more complex animal models that better simulate human malaria infection dynamics.

Comprehensive Safety and Toxicology Studies: Conducting thorough preclinical toxicology assessments to fully characterize any potential adverse effects and establish a comprehensive safety profile necessary for human trials.

Broader Applications within Parasitology ResearchGiven the success of the benzonaphthyridine scaffold in developing potent antimalarials like this compound, future research could explore the potential of this compound or its derivatives for activity against other parasitic diseases. Many parasitic infections, such as leishmaniasis, trypanosomiasis, and schistosomiasis, are significant global health burdens with limited treatment options or growing resistance issues. Investigating this compound's efficacy against a broader spectrum of parasitic pathogens, through in vitro screening and subsequent in vivo validation, could uncover new therapeutic applications and expand the utility of this chemical class within parasitology.

Data Tables:

Table 1: this compound Efficacy Data

| Parameter | Value (Strain/Model) |

| In vitro IC₅₀ (P. falciparum, 3D7) | 0.0066 μM |

| In vitro IC₅₀ (P. falciparum, Dd2) | 0.0056 μM |

| In vivo ED₅₀ (Suppressive, P. berghei) | 0.52 mg·kg⁻¹·day⁻¹ |

| In vivo ED₉₀ (Suppressive, P. berghei) | 0.71 mg·kg⁻¹·day⁻¹ |

| In vivo CD₅₀ (Curative, P. berghei) | 10.13 mg·kg⁻¹·day⁻¹ |

| In vivo CD₉₀ (Curative, P. berghei) | 18.96 mg·kg⁻¹·day⁻¹ |

| Parasite Killing Rate (PCT₉₉) | 36.0 h |

| Cross-resistance | No cross-resistance to chloroquine (B1663885) |

Table 2: this compound Pharmacokinetic and Safety Profile

| Parameter | Value |

| Oral Bioavailability (F) | 49.1% |

| Elimination Half-life | 25.1 h |

| Peak Plasma Conc. (Tmax) | 0.25 h (after oral dose) |

| Selectivity Index (SI) | > 900 |

| Max Tolerated Dose (MTD) | 1,125 mg·kg⁻¹ |

Compound List:

this compound

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Methnaridine with high purity, and how can researchers validate reproducibility?

- Methodological Answer :

- Follow protocols from peer-reviewed journals detailing reaction conditions (solvents, catalysts, temperature) and purification methods (e.g., column chromatography, recrystallization). Validate reproducibility by repeating synthesis ≥3 times, documenting yield, purity (via HPLC or NMR), and comparing spectral data to literature .

- Table 1: Key Parameters for Synthesis Validation

| Parameter | Measurement Method | Acceptable Range |

|---|---|---|

| Purity | HPLC (≥95%) | ≥98% |

| Yield | Gravimetric analysis | 70–85% |

| Spectral confirmation | ¹H/¹³C NMR, FT-IR | Match reference data |

Q. How should researchers design initial experiments to characterize this compound’s physicochemical properties?

- Methodological Answer :

- Use a tiered approach:

Primary characterization : Melting point, solubility (via shake-flask method), and logP (octanol-water partition coefficient).

Advanced analysis : X-ray crystallography for structural elucidation and mass spectrometry for molecular weight confirmation .

Advanced Research Questions

Q. What methodologies are recommended to resolve contradictions between in vitro and in vivo efficacy data for this compound?

- Methodological Answer :

- Conduct a systematic discrepancy analysis:

Compare experimental conditions : Check for differences in dosage, bioavailability, or metabolic pathways (e.g., cytochrome P450 interactions).

Statistical reconciliation : Use Bland-Altman plots or meta-analysis to quantify variability .

- Table 2: Common Sources of Data Contradiction

| Source | Mitigation Strategy |

|---|---|

| Bioavailability issues | Use pharmacokinetic modeling (e.g., PK-Sim) |

| Species-specific metabolism | Validate with human hepatocyte assays |

| Assay sensitivity | Standardize protocols across labs |

Q. How can researchers optimize reaction conditions to improve this compound’s synthetic yield while maintaining scalability?

- Methodological Answer :

- Apply Design of Experiments (DoE) principles:

Identify critical factors (e.g., temperature, solvent ratio) via fractional factorial design.

Optimize using response surface methodology (RSM) to model interactions between variables .

- Validate scalability in pilot-scale reactors (≥10 L) with real-time PAT (Process Analytical Technology) monitoring .

Q. What statistical frameworks are most robust for analyzing dose-response relationships in this compound’s preclinical trials?

- Methodological Answer :

- Use nonlinear regression models (e.g., four-parameter logistic curve) to estimate EC₅₀/IC₅₀ values.

- Address outliers via Grubbs’ test or robust regression .

- Example Workflow :

Raw data → Normalization → Curve fitting → Sensitivity analysis → Report CI (95%)

Guidelines for Data Reporting and Collaboration

- Reproducibility : Document all experimental parameters (e.g., humidity, equipment calibration) in supplementary materials .

- Ethical Compliance : For human cell line studies, include IRB approval codes and informed consent documentation .

- Open Science : Share raw data in FAIR-aligned repositories (e.g., Zenodo) with metadata describing analytical instruments and software versions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.